molecular formula C21H19N5O5 B2453092 N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-36-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2453092
CAS No.: 946311-36-0
M. Wt: 421.413
InChI Key: SAJKPQFLFFAIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O5 and its molecular weight is 421.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-29-15-5-3-14(4-6-15)25-8-9-26-20(28)18(23-24-21(25)26)19(27)22-11-13-2-7-16-17(10-13)31-12-30-16/h2-7,10H,8-9,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJKPQFLFFAIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946311-36-0) is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H19N5O5
  • Molecular Weight : 421.4 g/mol
  • Structure : The structure features a complex imidazo-triazine framework linked to a benzo[d][1,3]dioxole moiety and a methoxyphenyl group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazo-triazine core followed by functionalization with benzo[d][1,3]dioxole and methoxyphenyl groups. The detailed synthetic route can vary based on specific laboratory protocols but generally includes condensation reactions and cyclization steps.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound:

  • Mechanism of Action :
    • The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
    • Studies have demonstrated that related compounds can induce apoptosis via the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
  • In Vitro Studies :
    • In vitro assays have indicated that compounds with similar structures possess IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. For example, IC50 values for certain derivatives were reported at 2.38 µM for HepG2 cells compared to doxorubicin's 7.46 µM .
    • A comparative study showed that certain derivatives exhibited non-cytotoxicity towards normal cell lines while effectively targeting cancer cells .
  • Molecular Docking Studies :
    • Molecular docking studies suggest that these compounds may interact effectively with key proteins involved in cancer progression such as EGFR (epidermal growth factor receptor), indicating their potential as targeted therapies .

Anxiolytic Properties

Emerging research also suggests potential anxiolytic properties associated with this class of compounds. For instance:

  • Compounds structurally related to this compound have been evaluated for their effects on anxiety in animal models.
  • Results indicated significant anxiolytic effects comparable to established anxiolytics like diazepam without notable cytotoxicity .

Case Studies

StudyFindings
Anticancer Activity Study Compounds showed IC50 values ranging from 1.54 µM to 4.52 µM across various cancer cell lines (HepG2, HCT116) while maintaining low toxicity to normal cells .
Molecular Docking Analysis Indicated strong binding affinity to EGFR and other targets relevant in cancer therapy .
Anxiolytic Activity Assessment Demonstrated significant reduction in anxiety-like behavior in mice models without affecting muscle tone or causing sedation .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for purity?

The synthesis typically involves multi-step reactions, starting with precursors like 2-hydrazonoimidazolidines and ethyl 3-methyl-2-oxobutanoate. Critical steps include cyclization and functional group modifications. Optimizing reaction conditions (e.g., solvents like ethanol or DMF, temperatures of 80–100°C, and catalysts such as benzyltributylammonium bromide) is crucial for yield and purity. For example, refluxing with hydrazine hydrate forms intermediate triazoloquinazolines, which are further functionalized . Purification often employs HPLC or column chromatography, with TLC monitoring .

Example Synthetic Route:

StepReagents/ConditionsPurpose
1Ethanol, reflux, 24hCyclization
2DMF, K₂CO₃, 80°CSubstitution
3LiAlH₄, THF, 0°CReduction
4HPLC (C18 column)Purification

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the core imidazo-triazine scaffold and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight accuracy (e.g., m/z 476.1543 [M+H]⁺). X-ray crystallography may resolve stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies in biological data (e.g., IC₅₀ values in anticancer assays) may arise from assay conditions (e.g., cell line variability, serum content). To address this:

  • Standardize assays using validated cell lines (e.g., MCF-7 for breast cancer) .
  • Perform dose-response curves with triplicate replicates.
  • Use orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) to confirm mechanisms .
  • Compare with structurally similar analogs (e.g., 3-chlorophenyl derivatives) to isolate substituent effects .

Q. What strategies optimize the compound’s stability during long-term storage or in vivo studies?

Degradation pathways (e.g., hydrolysis of the 4-oxo group) can be mitigated by:

  • Storing lyophilized samples at -20°C under argon.
  • Formulating with cyclodextrins or liposomal carriers to enhance solubility and reduce hydrolysis .
  • Monitoring stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC-MS to track degradation products .

Q. How can electrochemical methods be applied to quantify this compound in biological matrices?

Screen-printed carbon electrodes modified with carbon nanofibers (SPCE/CNFs) enable sensitive detection via square-wave voltammetry (SWV). Key parameters:

  • Linear range: 2.0×10⁻⁹–1.0×10⁻⁶ M in PBS (pH 7.4).
  • Limit of detection (LOD): 0.6 nM.
  • Validation against LC-MS/MS ensures accuracy in complex samples like plasma .

Methodological Challenges

Q. What are the best practices for scaling up synthesis without compromising yield?

Scale-up challenges include exothermic reactions and solvent volume constraints. Solutions:

  • Use flow chemistry for controlled heat dissipation (e.g., microreactors at 100°C) .
  • Replace hazardous solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME).
  • Implement Design of Experiments (DoE) to optimize parameters (e.g., residence time, catalyst loading) .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

Advanced approaches include:

  • Molecular docking : Predict binding to targets like tubulin or topoisomerase II using AutoDock Vina .
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance (e.g., ABC transporters).
  • Metabolomics : Track changes in ATP/NADPH levels via LC-MS to assess metabolic disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.